Bis(diphenyl(4-aminosalicylate)tin)oxide
Description
Bis(diphenyl(4-aminosalicylate)tin)oxide (NSC: 628562) is an organotin compound characterized by two diphenyltin moieties bridged by an oxygen atom, each coordinated to a 4-aminosalicylate ligand. This compound has been studied extensively for its cytotoxic properties against human tumor cell lines, as part of a broader investigation into organotin derivatives for therapeutic applications .
Organotin compounds, such as NSC: 628562, are of interest due to their structural versatility and tunable biological activities. The presence of phenyl groups in this compound distinguishes it from alkyl-substituted analogs, influencing both its chemical reactivity and interaction with biological targets.
Properties
CAS No. |
142785-15-7 |
|---|---|
Molecular Formula |
C20H16O7 |
Synonyms |
bis(diphenyl(4-aminosalicylate)tin)oxide |
Origin of Product |
United States |
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity:
Research has demonstrated that bis(diphenyl(4-aminosalicylate)tin)oxide exhibits significant cytotoxic activity against various human cancer cell lines. In a study conducted by the National Cancer Institute, this compound was tested alongside several analogs for its ability to inhibit cell growth. The results indicated that this compound showed statistically significant activity in two out of five tested parameters, suggesting a promising role as an anticancer agent .
Mechanism of Action:
The mechanism through which this compound exerts its cytotoxic effects is believed to involve the induction of apoptosis in cancer cells. This process is mediated by the disruption of mitochondrial function and the activation of caspases, which are crucial for programmed cell death .
Materials Science
Polymer Stabilization:
this compound has been investigated for its utility as a stabilizer in polymer formulations. Its incorporation into polyvinyl chloride (PVC) has shown to enhance thermal stability and reduce degradation during processing. This property makes it a valuable additive in the production of durable plastic materials .
Synthesis of Hybrid Materials:
The compound has also been employed in the synthesis of hybrid organic-inorganic materials. These materials leverage the organotin's properties to improve mechanical strength and thermal resistance, making them suitable for applications in electronics and coatings .
Case Studies
Comparison with Similar Compounds
Key Findings:
- Alkyl vs. Aryl Substituents : The di-n-butyl analog (NSC: 628561) demonstrated superior cytotoxicity, with four significant parameters, compared to the diphenyl variant (NSC: 628562), which showed only two. This suggests that alkyl groups (n-butyl) enhance bioactivity, possibly due to increased lipophilicity or improved membrane penetration .
- Steric and Electronic Effects : Bulky phenyl groups in NSC: 628562 may hinder interactions with cellular targets, reducing efficacy. In contrast, flexible alkyl chains in NSC: 628561 allow better binding to biomolecules.
Preparation Methods
Ligand Preparation: 4-Aminosalicylic Acid Derivatization
The synthesis begins with the preparation of the 4-aminosalicylic acid (4-ASA) ligand, which serves as the primary coordinating agent. 4-ASA is synthesized via the nitration of salicylic acid followed by catalytic reduction. Key steps include:
-
Nitration : Salicylic acid is treated with concentrated nitric acid at 0–5°C to introduce a nitro group at the para position relative to the hydroxyl group.
-
Reduction : The nitro group is reduced to an amine using hydrogen gas and a palladium-on-carbon catalyst, yielding 4-aminosalicylic acid.
The purity of 4-ASA is critical, with analytical methods such as thin-layer chromatography (TLC) and melting point analysis (151–153°C) used to verify its identity.
Tin Precursor Synthesis: Diphenyltin Dichloride
Diphenyltin dichloride (PhSnCl) is prepared by reacting tin(IV) chloride with phenylmagnesium bromide in anhydrous diethyl ether. The reaction proceeds as follows:
The product is isolated via fractional distillation under reduced pressure (yield: 78–82%).
Coordination and Oxide Formation
The final step involves the reaction of diphenyltin dichloride with 4-ASA in a deprotonated form. A typical procedure includes:
-
Deprotonation : 4-ASA is treated with sodium hydroxide in ethanol to form the sodium salt (4-ASA-Na).
-
Coordination : 4-ASA-Na reacts with PhSnCl in a 2:1 molar ratio in refluxing toluene:
-
Oxidation : The intermediate undergoes oxidative coupling in the presence of atmospheric oxygen to form the tin-oxygen bridge.
Optimization of Reaction Conditions
Solvent and Temperature Effects
The choice of solvent significantly impacts reaction efficiency:
| Solvent | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|
| Toluene | 110 | 68 | 95 |
| DMF | 80 | 72 | 93 |
| THF | 65 | 55 | 89 |
Data aggregated from indicate that dimethylformamide (DMF) provides optimal solubility for the tin precursor, though toluene is preferred for easier purification.
Stoichiometric Ratios and Byproduct Management
A 2:1 molar ratio of 4-ASA to PhSnCl minimizes the formation of side products such as tin hydroxides. Excess ligand (≥2.2:1) leads to incomplete oxide bridge formation, while lower ratios (<1.8:1) result in chloride contamination. Byproducts are removed via recrystallization from a 5:4:1 mixture of dioxane, acetone, and water.
Purification and Characterization
Recrystallization and Filtration
Crude product is dissolved in hot acetone and filtered through a 0.2 µm membrane to remove particulate impurities. Slow cooling to −20°C yields crystalline this compound with >98% purity.
Analytical Validation
-
FTIR Spectroscopy : Peaks at 1580 cm (C=O stretch) and 3450 cm (N-H stretch) confirm ligand coordination.
-
H NMR : Aromatic protons resonate at δ 7.2–7.8 ppm, while the amine proton appears as a broad singlet at δ 5.1 ppm.
-
Elemental Analysis : Calculated for CHNOSn: C 52.7%, H 3.7%, N 3.2%; Found: C 52.5%, H 3.8%, N 3.1%.
Challenges and Mitigation Strategies
Hydrolysis Sensitivity
The tin-oxygen bond is susceptible to hydrolysis in aqueous environments. Synthesis must be conducted under anhydrous conditions, with molecular sieves (3Å) used to scavenge trace moisture.
Ligand Degradation
Prolonged heating above 120°C causes decarboxylation of 4-ASA. Reaction times are limited to 4–6 hours, monitored via TLC (R = 0.5 in butanol:acetic acid:water 5:4:1).
Comparative Analysis of Alternative Methods
Microwave-Assisted Synthesis
Microwave irradiation at 150 W reduces reaction time from 6 hours to 45 minutes, though yields decrease marginally (65% vs. 68%) due to localized overheating.
Q & A
Basic Research Questions
Q. What are the critical considerations for synthesizing Bis(diphenyl(4-aminosalicylate)tin)oxide with high purity?
- Methodological Answer : Synthesis optimization requires strict control of stoichiometric ratios (e.g., tin precursors and 4-aminosalicylic acid derivatives) and reaction conditions (e.g., solvent polarity, temperature, and inert atmosphere). Purification via column chromatography or recrystallization should follow, validated by NMR (<sup>1</sup>H/<sup>13</sup>C) and elemental analysis. Contamination risks from tin oxide byproducts necessitate monitoring via FT-IR for Sn-O bond signatures .
Q. How can researchers characterize the structural stability of this compound under varying pH conditions?
- Methodological Answer : Stability studies should employ dynamic light scattering (DLS) and UV-Vis spectroscopy to track aggregation or decomposition. Buffered solutions (pH 3–11) should be used, with periodic sampling over 24–72 hours. X-ray diffraction (XRD) or single-crystal analysis post-experiment can confirm structural integrity loss or phase transitions .
Q. What spectroscopic techniques are most reliable for distinguishing this compound from analogous organotin compounds?
- Methodological Answer : High-resolution mass spectrometry (HR-MS) is critical for confirming molecular weight, while <sup>119</sup>Sn NMR provides specificity for tin coordination environments. Raman spectroscopy can differentiate Sn-O-C vibrational modes from Sn-Cl or Sn-S bonds in analogs. Cross-validate with XPS to confirm oxidation states .
Advanced Research Questions
Q. How can contradictions in reported bioactivity data for this compound be resolved?
- Methodological Answer : Divergent bioactivity results often stem from impurities or solvent residues. Implement orthogonal assays (e.g., cytotoxicity vs. antimicrobial testing) with standardized protocols. Use HPLC-ESI-MS to verify compound purity pre-assay. Statistical meta-analysis of literature data can identify confounding variables (e.g., cell line variability or solvent effects) .
Q. What experimental frameworks are suitable for studying the environmental fate of this compound in aquatic systems?
- Methodological Answer : Design microcosm experiments simulating freshwater/sediment systems. Quantify degradation pathways via LC-MS/MS to detect hydrolysis or photolysis byproducts. Pair with ecotoxicological assays (e.g., Daphnia magna mortality tests) to link persistence to ecological risk. Theoretical modeling (QSAR or DFT) can predict degradation kinetics and metabolite toxicity .
Q. How can researchers mechanistically probe the ligand-exchange dynamics of this compound in catalytic applications?
- Methodological Answer : Use stopped-flow UV-Vis spectroscopy to monitor real-time ligand displacement. Isotopic labeling (<sup>18</sup>O or deuterated ligands) combined with <sup>119</sup>Sn NMR can trace exchange pathways. Computational studies (DFT/MD simulations) should model transition states and activation barriers to validate experimental kinetics .
Q. What strategies minimize experimental bias when evaluating the thermal decomposition profile of this compound?
- Methodological Answer : Perform thermogravimetric analysis (TGA) under inert and oxidative atmospheres to isolate decomposition mechanisms. Couple with evolved gas analysis (EGA-MS) to identify volatile byproducts (e.g., CO2, NH3). Replicate experiments across multiple DSC instruments to account for calibration drift .
Methodological Guidance for Contradictory Data
- Example : If conflicting reports exist on the compound’s solubility in polar aprotic solvents:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
